molecular formula C24H32O4 B1263427 Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester

Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester

Cat. No. B1263427
M. Wt: 384.5 g/mol
InChI Key: VWHNJBKOOIZSEF-AOIXHVRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester is a natural product found in Phyllanthus engleri with data available.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

  • Bioactive Compounds from Helicteres angustifolia : The study isolated compounds from Helicteres angustifolia, including cinnamic acid derivatives, highlighting their inhibitory activities against certain cancer cell lines, indicating potential antioxidant and antimicrobial properties (Chen et al., 2006).

  • 4-O-methylglucuronoxylan Cinnamates : This research synthesized cinnamoyl esters with varying degrees of substitution, demonstrating antioxidant activity that increased with the degree of substitution, indicating potential applications in food preservation and skin protection agents (Skalková & Csomorová, 2016).

Cytotoxic Properties and Cancer Treatment

  • Oleanolic Acid-Cinnamic Acid Ester Derivatives : This study designed and synthesized novel derivatives combining oleanolic acid and cinnamic acid to enhance anticancer activity. The derivatives showed selective cytotoxicity on certain cancer cell lines, indicating their potential in cancer treatment (Wang et al., 2019).

  • Anticancer Potential of Cinnamic Esters : Research synthesized and evaluated the cytotoxic activity of cinnamic esters, demonstrating significant cytotoxic effects on various human tumor cell lines. This highlights the potential of cinnamic esters in developing effective cancer treatments (Gonçalves et al., 2021).

properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

[(1R,2S,5S,6S,7R,8S,10S)-10-hydroxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H32O4/c1-15(2)24-14-19(25)23(4,28-24)18-12-10-16(3)21(18)22(24)27-20(26)13-11-17-8-6-5-7-9-17/h5-9,11,13,15-16,18-19,21-22,25H,10,12,14H2,1-4H3/b13-11+/t16-,18-,19-,21-,22+,23+,24-/m0/s1

InChI Key

VWHNJBKOOIZSEF-AOIXHVRESA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]1[C@H]([C@]3(C[C@@H]([C@@]2(O3)C)O)C(C)C)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)O)C(C)C)OC(=O)C=CC4=CC=CC=C4

synonyms

englerin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester
Reactant of Route 2
Reactant of Route 2
Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester
Reactant of Route 3
Reactant of Route 3
Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester
Reactant of Route 4
Reactant of Route 4
Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester
Reactant of Route 5
Reactant of Route 5
Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester
Reactant of Route 6
Cinnamic acid (3abeta,8aalpha)-decahydro-1beta,4-dimethyl-5beta-hydroxy-7-(1-methylethyl)-4beta,7beta-epoxyazulene-8alpha-yl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.